molecular formula C11H15FN2S B4025820 1-Butan-2-yl-3-(3-fluorophenyl)thiourea

1-Butan-2-yl-3-(3-fluorophenyl)thiourea

Cat. No.: B4025820
M. Wt: 226.32 g/mol
InChI Key: KYUAXPGDBKAXOD-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(3-fluorophenyl)thiourea is a specialized thiourea derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a butan-2-yl group attached to a thiourea backbone with a 3-fluorophenyl substituent, creating a molecular structure optimized for investigating molecular recognition and inhibition processes. The strategic incorporation of fluorine at the meta position of the phenyl ring enhances both the electronic properties and metabolic stability of the compound, making it particularly valuable for structure-activity relationship studies in drug discovery research. Researchers utilize this thiourea derivative primarily as a key scaffold in enzyme inhibition studies, particularly for investigating kinases and hydrolases where the thiourea moiety facilitates critical hydrogen bonding interactions with enzyme active sites. The compound serves as a versatile building block in chemical synthesis and as a core structural element for developing molecular probes in biological systems. Its molecular architecture allows for detailed investigation of protein-ligand interactions, with the fluorine atom providing an excellent spectroscopic handle for various analytical techniques. The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed in accordance with laboratory safety protocols for thiourea derivatives. Research employing this chemical should comply with all applicable regulations governing laboratory chemicals.

Properties

IUPAC Name

1-butan-2-yl-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUAXPGDBKAXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Butan-2-yl-3-(3-fluorophenyl)thiourea typically involves the reaction of 3-fluoroaniline with butan-2-isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures. The product is then purified using recrystallization or column chromatography techniques .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for diverse reactivity patterns, making it a valuable building block in organic synthesis. Thiourea derivatives, including 1-butan-2-yl-3-(3-fluorophenyl)thiourea, are known for their ability to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biological Applications

This compound exhibits a range of biological activities:

Antimicrobial Activity:
Research indicates that thiourea derivatives possess antibacterial and antifungal properties. This compound has been tested against various pathogens, demonstrating potential efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes .

Anticancer Properties:
Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The interaction with molecular targets involved in cell cycle regulation underscores its potential as a therapeutic agent in oncology .

Antioxidant Activity:
Thioureas are also noted for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiourea derivatives, including this compound. The results indicated significant inhibition zones against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations comparable to established antibiotics like ampicillin. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, suggesting its utility in cancer therapeutics. Further mechanistic studies revealed that it induces apoptosis through caspase activation pathways .

Comparison with Similar Compounds

1-Butan-2-yl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiourea derivatives .

Q & A

Q. What are the recommended synthetic routes for 1-Butan-2-yl-3-(3-fluorophenyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 3-fluorophenyl isothiocyanate and butan-2-ylamine under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
  • Catalysts : Base catalysts like triethylamine improve nucleophilicity of the amine . Optimization can be monitored via TLC or HPLC, with purification via column chromatography or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing the thiourea functional group in this compound?

  • FT-IR : Confirm the presence of C=S (1190–1250 cm⁻¹) and N-H (3100–3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and thiourea NH signals (δ 8.5–10 ppm). The butan-2-yl group shows characteristic methyl (δ 0.8–1.5 ppm) and methine (δ 3.5–4.0 ppm) splits .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 253) .

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves thiourea derivatives .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure >95% purity for biological assays .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for thiourea derivatives be resolved computationally?

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder or thermal motion .
  • Density Functional Theory (DFT) : Compare computed and experimental bond lengths/angles to validate crystallographic models .
  • Molecular docking (AutoDock Vina) : Assess ligand-protein interactions to identify conformational mismatches in bioactive conformers .

Q. What strategies reconcile discrepancies in antioxidant activity data across studies?

  • Assay standardization : Use DPPH (IC₅₀) and ABTS (TEAC) under controlled pH/temperature .
  • Dose-response curves : Test concentrations from 1–100 μM to capture non-linear effects .
  • Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA to quantify variability .

Q. How does the 3-fluorophenyl substituent influence electronic properties compared to other aryl groups?

  • Hammett analysis : The -F group is electron-withdrawing (σₚ = 0.06), reducing electron density on the thiourea sulfur, which may alter reactivity in nucleophilic substitutions .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) show decreased HOMO-LUMO gaps vs. non-fluorinated analogs, enhancing redox activity .

Q. Can molecular docking predict interactions between this compound and protein tyrosine kinases?

  • Protocol : Dock using AutoDock Vina with a grid box centered on the ATP-binding site (PDB: 1ATP).
  • Validation : Compare predicted binding poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .
  • Key interactions : Fluorophenyl may form π-π stacking with Phe82, while thiourea NH hydrogen-bonds to Asp184 .

Q. What experimental designs address the stability challenges of thiourea derivatives under physiological conditions?

  • Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) for 48h, monitoring degradation via LC-MS .
  • Light sensitivity : Store in amber vials; assess UV-induced decomposition via λmax shifts .
  • Metabolite profiling : Use hepatocyte microsomes to identify oxidative metabolites (e.g., sulfoxides) .

Q. How do steric effects of the butan-2-yl group impact bioactivity compared to linear alkyl chains?

  • Comparative SAR : Branched chains (e.g., butan-2-yl) reduce membrane permeability vs. linear chains (n-butyl) due to increased logP .
  • Enzyme inhibition assays : Test IC₅₀ against carbonic anhydrase IX; branched analogs show 2–3× lower activity due to steric hindrance .

Q. What advanced techniques elucidate the mechanism of action in anticancer studies?

  • Flow cytometry : Assess apoptosis via Annexin V/PI staining in HeLa cells treated with 10–50 μM compound .
  • Western blotting : Measure caspase-3 activation and PARP cleavage to confirm apoptotic pathways .
  • ROS detection : Use DCFH-DA probe to quantify oxidative stress induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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